2,6-Dimethylocta-2,6-dienedial
Description
2,6-Dimethylocta-2,6-dienedial (CAS: 80054-40-6) is an α,β-unsaturated dialdehyde with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. It is also known as 8-oxogeranial and exists in the (2E,6E)-stereoisomeric form . This compound is notable for its conjugated dialdehyde system, which confers reactivity in nucleophilic addition and cyclization reactions. It has been identified in natural product research, including studies on fungal metabolites with neuroprotective properties .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,6-dimethylocta-2,6-dienedial |
InChI |
InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
GRHWFPUCRVCMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)CCC=C(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,6-dienedial can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethyl-2,6-octadiene using oxidizing agents such as potassium permanganate or ozone . The reaction conditions typically include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-2,6-dienedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-2,6-octadienoic acid.
Reduction: Formation of 2,6-dimethyl-2,6-octadienol.
Substitution: Formation of 2,6-dimethyl-2,6-dibromo-octadienedial.
Scientific Research Applications
2,6-Dimethylocta-2,6-dienedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its reactive aldehyde groups.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-2,6-dienedial involves its reactive aldehyde groups and conjugated diene system. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects. The conjugated diene system can participate in electrophilic addition reactions, further contributing to its reactivity .
Comparison with Similar Compounds
All-trans-2,6-Dimethylocta-2,4,6-trienedial
- Molecular Formula : Likely C₁₀H₁₂O₂ (inferred from –3).
- Key Differences: Contains three conjugated double bonds (positions 2,4,6) compared to two in 2,6-dimethylocta-2,6-dienedial. Produced by cyanobacterial apocarotenoid cleavage oxygenases (e.g., NosACO), indicating a role in carotenoid degradation pathways .
(E,Z)-2,6-Dimethylocta-2,4,6-triene (neoAlloociMene)
(E)-2,6-Dimethylocta-2,5,7-trien-4-one
(E)-2,6-Dimethylocta-3,7-diene-2,6-diol
(6E)-2,6-Dimethylocta-2,6-diene
- Molecular Formula : C₁₀H₁₈ (diene hydrocarbon).
- Key Differences: No oxygen-containing functional groups, resulting in non-polar behavior. Used as a precursor in synthetic chemistry (e.g., terpene derivatives) .
Data Table: Comparative Analysis
*Estimated based on structural similarity.
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